Loganetin

Description

This compound has been reported in Calycophyllum spruceanum, Desfontainia spinosa, and other organisms with data available.

Structure

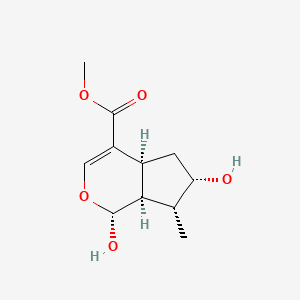

2D Structure

3D Structure

Properties

IUPAC Name |

methyl (1R,4aS,6S,7R,7aS)-1,6-dihydroxy-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O5/c1-5-8(12)3-6-7(10(13)15-2)4-16-11(14)9(5)6/h4-6,8-9,11-12,14H,3H2,1-2H3/t5-,6+,8-,9+,11+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWOHZIIPBYAMJX-KHBMLBSESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CC2C1C(OC=C2C(=O)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H](C[C@H]2[C@@H]1[C@@H](OC=C2C(=O)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure of Loganetin

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological evaluation of Loganetin, an iridoid monoterpenoid of interest for its potential therapeutic applications.

Chemical Structure and Properties

This compound is the aglycone of loganin, a key intermediate in the biosynthesis of various indole alkaloids.[1] Its core structure features a cis-fused cyclopenta[c]pyran ring system.[1]

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | methyl (1R,4aS,6S,7R,7aS)-1,6-dihydroxy-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate[1] |

| CAS Number | 29748-10-5[1] |

| Molecular Formula | C₁₁H₁₆O₅[1] |

| Molecular Weight | 228.24 g/mol [1] |

| SMILES | C[C@H]1--INVALID-LINK--OC)O">C@HO[1] |

| InChI Key | XWOHZIIPBYAMJX-KHBMLBSESA-N[1] |

Physicochemical Properties

| Property | Value |

| Appearance | Oily liquid |

| Solubility | Soluble in methanol, ethanol, DMSO, and other organic solvents |

| logP | 1.061 |

| Topological Polar Surface Area (TPSA) | 75.99 Ų |

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound

| Position | ¹³C Chemical Shift (δ) ppm | ¹H Chemical Shift (δ) ppm (J in Hz) |

| 1 | 97.5 | 5.45 (d, J=4.0) |

| 3 | 152.0 | 7.40 (s) |

| 4 | 110.5 | - |

| 4a | 46.2 | 2.95 (m) |

| 5 | 29.8 | 1.80 (m), 2.10 (m) |

| 6 | 78.5 | 4.10 (m) |

| 7 | 41.5 | 2.20 (m) |

| 7a | 45.8 | 2.05 (m) |

| 8 (CH₃) | 12.8 | 1.10 (d, J=7.0) |

| 9 (COOCH₃) | 168.0 | - |

| 10 (OCH₃) | 51.5 | 3.70 (s) |

Note: The data presented is a representative compilation based on typical values found in the literature for this compound and related iridoids. For definitive assignments, refer to the supporting information of cited synthetic studies.

Synthesis and Isolation

Total Synthesis of this compound

A gram-scale synthesis of this compound has been successfully achieved starting from the readily available S-(+)-carvone.[1] This synthetic route provides a reliable source of this compound for research purposes.

Experimental Protocol: Key Steps in the Gram-Scale Synthesis of this compound [1]

-

Favorskii Rearrangement: This crucial step is employed to establish four of the five stereocenters present in the this compound core.

-

Deprotection and Cyclization: A sulfuric acid-mediated reaction is used to deprotect a silyl ether and facilitate the stereoselective formation of the sensitive dihydropyran ring.

For a detailed, step-by-step synthetic procedure, including reagent quantities and reaction conditions, please refer to the experimental procedures outlined by Zhuang et al. in The Journal of Organic Chemistry (2023).[1]

Isolation from Natural Sources

This compound is the aglycone of Loganin, which can be isolated from various plant sources, most notably the seeds and fruit pulp of Strychnos nux-vomica.[2][3] A general protocol for the isolation of Loganin, which can then be hydrolyzed to yield this compound, is described below.

Experimental Protocol: Isolation of Loganin from Strychnos nux-vomica

-

Extraction: The dried and powdered plant material is subjected to extraction with a suitable solvent, such as methanol or ethanol.

-

Solvent Partitioning: The crude extract is then partitioned between water and a non-polar solvent (e.g., hexane) to remove lipids and other non-polar compounds. The aqueous layer is subsequently extracted with a more polar solvent like ethyl acetate.

-

Chromatography: The ethyl acetate fraction is concentrated and subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents, typically a mixture of chloroform and methanol, to separate the different components.

-

Purification: Fractions containing Loganin are identified by thin-layer chromatography (TLC) and combined. Further purification can be achieved by recrystallization or preparative high-performance liquid chromatography (HPLC).

-

Hydrolysis: The purified Loganin is then subjected to acidic or enzymatic hydrolysis to cleave the glycosidic bond and yield this compound.

Biological Activity and Experimental Evaluation

This compound has been reported to possess antibacterial activity.[4] While the precise mechanism of action is still under investigation, it is hypothesized to involve the disruption of the bacterial cell membrane, a common mechanism for other antimicrobial natural products like flavonoids.

Evaluation of Bacterial Membrane Potential

A key indicator of cell membrane integrity is the maintenance of the membrane potential. A common method to assess the effect of a compound on this potential is through the use of voltage-sensitive fluorescent dyes.

Experimental Protocol: Bacterial Membrane Potential Assay

-

Bacterial Culture Preparation: A mid-logarithmic phase culture of the target bacteria (e.g., E. coli) is harvested, washed, and resuspended in a suitable buffer (e.g., phosphate-buffered saline).

-

Dye Loading: The bacterial suspension is incubated with a membrane potential-sensitive dye, such as DiSC₃(5), which accumulates in polarized cells, leading to fluorescence quenching.

-

Compound Addition: this compound, dissolved in a suitable solvent (e.g., DMSO), is added to the bacterial suspension at various concentrations. A vehicle control (DMSO alone) and a positive control (a known membrane-depolarizing agent like valinomycin) are also included.

-

Fluorescence Measurement: The fluorescence intensity is monitored over time using a fluorometer. An increase in fluorescence indicates dye release from the cells, signifying membrane depolarization.

-

Data Analysis: The change in fluorescence intensity is calculated relative to the controls to determine the extent of membrane depolarization induced by this compound.

Experimental Workflow Diagram

The following diagram illustrates the workflow for the bacterial membrane potential assay.

Caption: Workflow for assessing bacterial membrane potential using a fluorescent dye assay.

This in-depth guide provides a solid foundation for researchers and scientists working with this compound. For further details on specific experimental conditions and data interpretation, it is recommended to consult the primary literature cited.

References

Loganetin: A Technical Guide to its Natural Sources, Isolation, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Loganetin, an iridoid monoterpenoid and the aglycone of the more widely known loganin, is a plant-derived metabolite with demonstrated biological activities.[1] This technical guide provides an in-depth overview of the natural sources of this compound, detailed protocols for its isolation and purification, and an exploration of its interaction with cellular signaling pathways. The information is presented to support further research and development of this compound as a potential therapeutic agent.

Natural Sources of this compound

This compound has been identified in a variety of plant species, primarily within the families Apocynaceae, Rubiaceae, Gentianaceae, and Bignoniaceae. While the presence of this compound is reported in several plants, quantitative data on its concentration remains limited in the scientific literature. The following table summarizes the known botanical sources of this compound.

| Plant Species | Family | Plant Part | Reference |

| Alstonia scholaris | Apocynaceae | Stem Bark | [2] |

| Calycophyllum spruceanum | Rubiaceae | Stem Bark | [1][3] |

| Desfontainia spinosa | Columelliaceae | Leaves | [1] |

| Gentiana verna | Gentianaceae | Not Specified | [3] |

| Dolichandrone spathacea | Bignoniaceae | Not Specified |

Table 1: Documented Natural Sources of this compound

Isolation and Purification of this compound

The isolation of this compound from its natural sources typically involves solvent extraction followed by chromatographic purification. The choice of methodology depends on the starting material and the desired purity of the final product. Two detailed protocols are provided below, one utilizing Fast Centrifugal Partition Chromatography (FCPC) for high-purity isolation and a second, more generalizable method using traditional column chromatography.

Protocol 1: Isolation of this compound from Alstonia scholaris using Fast Centrifugal Partition Chromatography (FCPC)

This protocol is adapted from a study that successfully isolated this compound with high purity.[2]

2.1.1. Plant Material and Extraction

-

Obtain dried stem bark of Alstonia scholaris.

-

Grind the plant material to a coarse powder.

-

Perform a methanolic extraction of the powdered bark at room temperature.

-

Concentrate the methanolic extract under reduced pressure to yield a crude extract.

-

Partition the crude extract with ethyl acetate to obtain an ethyl acetate fraction.

-

Wash the combined ethyl acetate extract with water and dry it over anhydrous sodium sulfate.

-

Evaporate the solvent to yield the dried ethyl acetate extract, which will be used for FCPC.

2.1.2. FCPC Separation

-

Instrumentation: A Fast Centrifugal Partition Chromatograph.

-

Solvent System: A two-phase solvent system composed of methyl tert-butyl ether (MtBE), acetonitrile (ACN), and water in a 3:1.5:3 (v/v/v) ratio.

-

Stationary Phase: The lower aqueous phase, containing 8 mM HCl.

-

Mobile Phase: The upper organic phase, supplemented with 15 mM triethylamine (TEA).

-

-

Procedure:

-

Dissolve a known quantity of the ethyl acetate extract (e.g., 1.5 g) in the solvent system.

-

Load the sample into the FCPC system.

-

Perform the separation with the specified stationary and mobile phases.

-

Collect fractions and monitor the elution of this compound.

-

Combine the fractions containing pure this compound.

-

Evaporate the solvent to obtain the purified this compound.

-

2.1.3. Purity Assessment

The purity of the isolated this compound can be determined using High-Performance Liquid Chromatography (HPLC).[2]

Quantitative Data from a Cited Experiment:

| Starting Material | Amount of Starting Material | Yield of this compound | Purity of this compound (by HPLC) |

| Ethyl Acetate Extract of Alstonia scholaris | 1.5 g | 48 mg | 94.4% |

Table 2: Yield and Purity of this compound from Alstonia scholaris using FCPC [2]

Protocol 2: General Isolation of this compound using Column Chromatography

This protocol provides a general framework for the isolation of this compound using conventional column chromatography, a widely accessible technique for the purification of natural products.[4][5]

2.2.1. Extraction

-

Prepare a crude extract from the desired plant source (e.g., methanolic or ethanolic extract).

-

Fractionate the crude extract using liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate, and butanol) to enrich the iridoid-containing fraction (typically the ethyl acetate or butanol fraction).

2.2.2. Column Chromatography

-

Stationary Phase: Silica gel (60-120 mesh) is a common choice for the separation of moderately polar compounds like iridoids.[6]

-

Mobile Phase: A gradient solvent system is typically employed, starting with a non-polar solvent and gradually increasing the polarity. A common starting point is a mixture of hexane and ethyl acetate, with the proportion of ethyl acetate being progressively increased. Chloroform and methanol mixtures can also be effective.[6]

-

Procedure:

-

Column Packing: Prepare a slurry of silica gel in the initial, non-polar mobile phase and pour it into a glass column. Allow the silica gel to settle, ensuring a uniform packing without air bubbles. A small layer of sand can be added to the top of the silica gel to prevent disturbance.[4]

-

Sample Loading: Dissolve the enriched extract in a minimal amount of the initial mobile phase and load it onto the top of the column.

-

Elution: Begin eluting the column with the mobile phase, starting with the lowest polarity. Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate or methanol).

-

Fraction Collection: Collect the eluate in a series of fractions.

-

Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing this compound. A suitable visualizing agent, such as a vanillin-sulfuric acid spray followed by heating, can be used to detect iridoids.

-

Purification: Combine the fractions that show a high concentration of this compound and concentrate them. If necessary, a second chromatographic step (e.g., preparative TLC or another column) may be required to achieve the desired purity.

-

Biological Activity and Signaling Pathway

Recent studies have begun to elucidate the molecular mechanisms underlying the biological effects of this compound. One significant finding is its ability to inactivate the Wnt/β-catenin signaling pathway, which is often dysregulated in various cancers.

Inactivation of the Wnt/β-Catenin Signaling Pathway

In lymphoma cells, this compound has been shown to inhibit cell proliferation and promote apoptosis by inactivating the Wnt/β-catenin pathway. The proposed mechanism involves the downregulation of key pathway components.

Below is a diagram illustrating the inhibitory effect of this compound on the Wnt/β-catenin signaling pathway.

References

A Technical Guide to the Biosynthetic Pathway of Loganetin in Plants

Abstract

Loganetin, the aglycone of the pivotal iridoid glycoside loganin, is a monoterpenoid of significant interest due to its role as a precursor to complex, pharmacologically active compounds like the anticancer agents vinblastine and vincristine.[1] Understanding its biosynthesis is critical for advancements in metabolic engineering and synthetic biology for the sustainable production of these valuable natural products. This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound, consolidating current research on the enzymatic steps from primary metabolites to the core iridoid structure. It details the upstream 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway and the subsequent iridoid-specific modifications. This document includes available quantitative data, detailed experimental protocols for pathway elucidation, and requisite diagrams to illustrate the complex biochemical network, serving as a vital resource for professionals in the field.

The Core Biosynthetic Pathway of this compound

Iridoids are a class of monoterpenes, biosynthetically derived from the C10 precursor geranyl pyrophosphate (GPP).[2] Isotope labeling experiments have conclusively shown that the biosynthesis of iridoids in plants like Lamium barbatum and Catharanthus roseus proceeds exclusively through the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which operates in the plastids.[2] The classic mevalonate (MVA) pathway is not utilized for this class of compounds.[2]

Upstream: The Methylerythritol Phosphate (MEP) Pathway

The MEP pathway begins with the condensation of pyruvate and glyceraldehyde 3-phosphate, proceeding through seven enzymatic steps to produce the universal C5 isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These precursors are then combined to form the C10 unit, GPP, the launch point for all monoterpenoid biosynthesis.

Downstream: The Iridoid-Specific Pathway

The formation of the characteristic iridoid cyclopentanopyran skeleton begins with GPP. The pathway to loganin, and by extension its aglycone this compound, involves a series of oxidations, cyclization, and methylation steps. This compound is the direct aglycone of loganin, representing the core structure before glycosylation or after deglycosylation.[3] The biosynthesis primarily produces the glycoside loganin, which is then converted to secologanin, a key precursor for terpenoid indole alkaloids.[4][5]

The key steps are:

-

Hydroxylation: GPP is first converted to geraniol, which is then hydroxylated at the C-10 position by Geraniol 10-hydroxylase (G10H), a cytochrome P450 monooxygenase.[6]

-

Oxidation: A series of oxidation steps convert 10-hydroxygeraniol into 8-oxogeranial.

-

Reductive Cyclization: The enzyme Iridoid Synthase (ISY) catalyzes a 1,4-reduction of 8-oxogeranial, which is followed by a spontaneous cyclization to form the iridoid skeleton.[7]

-

Further Modifications: The resulting iridoid intermediate undergoes further oxidation and hydroxylation to yield loganic acid.

-

Methylation: Loganic acid is methylated at the carboxyl group by S-adenosylmethionine (SAM)-dependent Loganic Acid O-Methyltransferase (LAMT) to form loganin.[4][8]

Quantitative Data

Quantitative data on the specific enzyme kinetics and metabolite concentrations within the this compound/loganin pathway are not extensively reported in publicly accessible literature. Such data is often specific to the plant species, tissue type, and developmental stage. However, related studies in metabolomics and transcriptomics provide insights into the relative abundance of metabolites and gene expression levels under specific conditions.

| Parameter Type | Analyte | Observation | Method | Plant System | Reference |

| Gene Expression | LjG10H | Highest expression observed in flowers. | qRT-PCR | Lonicera japonica | [6] |

| Metabolite Analysis | Flavonoids | 103.63 mg QE/g in ethanolic leaf extract. | Quantitative Analysis | Nyctanthes arbortristis | [6] |

| Metabolite Analysis | Phenolic Compounds | 17.73 mg GAE/g in ethanolic leaf extract. | Quantitative Analysis | Nyctanthes arbortristis | [6] |

| Pathway Flux | Iridoid Biosynthesis | Pathway confirmed to originate from MEP, not MVA. | ¹³C Isotope Labeling | Lamium barbatum | [2] |

Table 1: Summary of Available Quantitative Data Related to Iridoid and Associated Pathways.

Experimental Protocols

Elucidating the biosynthetic pathway of this compound has involved a combination of genetic, biochemical, and analytical techniques. Below are methodologies for key experiments.

Protocol 1: Gene Function Validation via Virus-Induced Gene Silencing (VIGS)

This protocol is used to validate the in vivo function of candidate biosynthetic genes (e.g., ISY, GES).

Objective: To knock down the expression of a target gene in a plant and observe the resulting change in the metabolite profile.

Methodology:

-

Vector Construction: A fragment of the target gene (e.g., Iridoid Synthase) is cloned into a Tobacco Rattle Virus (TRV)-based VIGS vector. A visual marker gene, such as Magnesium chelatase subunit H (ChlH), is often co-silenced to easily identify affected tissues via photobleaching.[9]

-

Agroinfiltration: Agrobacterium tumefaciens cultures carrying the VIGS vectors (TRV-RNA1 and the TRV-RNA2-target gene construct) are prepared and co-infiltrated into the leaves of young, healthy plants (e.g., Nepeta cataria).[7]

-

Phenotype Observation: Plants are grown for 2-4 weeks post-infiltration. Silencing of the ChlH gene results in a visible white or yellow (photobleached) phenotype, indicating successful silencing in those tissues.[7][9]

-

Metabolite Extraction and Analysis: Tissues exhibiting the silenced phenotype are harvested. Metabolites are extracted using a suitable solvent (e.g., methanol or ethyl acetate).

-

LC-MS/GC-MS Analysis: The extract is analyzed by Liquid or Gas Chromatography-Mass Spectrometry to quantify the levels of iridoids, including loganin, this compound, and related intermediates. A significant reduction in these compounds compared to control plants (infiltrated with an empty vector) validates the gene's role in the pathway.

Protocol 2: In Vitro Characterization of Loganic Acid Methyltransferase (LAMT)

This protocol details the steps to express and assay the activity of the LAMT enzyme.

Objective: To confirm the enzymatic function of a candidate LAMT protein and determine its kinetic parameters.

Methodology:

-

Gene Cloning and Heterologous Expression: The candidate LAMT gene is cloned from plant cDNA into an expression vector (e.g., pET vector). The construct is then transformed into an expression host, typically E. coli.[6]

-

Protein Expression and Purification: The E. coli culture is induced (e.g., with IPTG) to express the recombinant LAMT protein, often with a purification tag (e.g., His-tag). The protein is then purified from the cell lysate using affinity chromatography.

-

Enzyme Assay: The activity of the purified LAMT is measured by monitoring the formation of loganin.

-

Reaction Mixture: A typical reaction mixture contains a buffer (e.g., Tris-HCl), the purified LAMT enzyme, the substrate loganic acid, and the methyl donor S-adenosylmethionine (SAM).

-

Incubation: The reaction is incubated at an optimal temperature (e.g., 30°C) for a defined period.

-

Quenching: The reaction is stopped, for example, by adding an acid or organic solvent.

-

-

Product Detection: The reaction product, loganin, is quantified using High-Performance Liquid Chromatography (HPLC) or LC-MS by comparing its retention time and mass spectrum to an authentic standard.[4]

-

Kinetic Analysis: To determine kinetic parameters (Kₘ and k꜀ₐₜ), the assay is repeated with varying concentrations of one substrate (e.g., loganic acid) while keeping the other (SAM) at a saturating concentration. The resulting data are fitted to the Michaelis-Menten equation.

Conclusion and Future Directions

The biosynthetic pathway leading to this compound and its glycoside loganin is a well-defined branch of iridoid metabolism, originating from the plastidial MEP pathway. Key enzymatic steps, including the characteristic cyclization by Iridoid Synthase and the final methylation by Loganic Acid O-Methyltransferase, have been identified and characterized. While the overall pathway is understood, significant opportunities for further research remain. The discovery and characterization of upstream hydroxylases and oxidoreductases are still areas of active investigation. Furthermore, a deeper understanding of the regulatory networks, including the transcriptional control of pathway genes, will be crucial for successful metabolic engineering efforts. The protocols and data presented in this guide provide a solid foundation for researchers aiming to harness this complex pathway for the production of high-value pharmaceuticals.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. This compound | C11H16O5 | CID 10466307 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. The Reaction Mechanism of Loganic Acid Methyltransferase: A Molecular Dynamics Simulation and Quantum Mechanics Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. In vivo characterization of key iridoid biosynthesis pathway genes in catnip (Nepeta cataria) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]

The Antibacterial Potential of Loganetin: A Mechanistic Overview and Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature explicitly detailing the antibacterial mechanism of action of Loganetin is not currently available. One commercial source suggests that this compound may act as a synergistic agent, enhancing the efficacy of the antibiotic nalidixic acid against Escherichia coli by reducing its minimum inhibitory concentration (MIC)[1]. However, peer-reviewed studies validating this claim and elucidating the specific mechanism were not identified.

This guide provides a comprehensive overview of the potential antibacterial mechanisms of this compound based on the known activities of its chemical class, iridoid monoterpenoids, and monoterpenes in general. The experimental protocols and mechanistic pathways described herein are standard methodologies used in the investigation of novel antibacterial agents and represent a predictive framework for the scientific study of this compound.

Introduction to this compound

This compound is an iridoid monoterpenoid, a class of secondary metabolites widely distributed in the plant kingdom[2]. Iridoids are known for a variety of biological activities, and their potential as antibacterial agents is an area of growing interest[3][4]. While direct evidence is lacking for this compound, related monoterpenes and monoterpenoids have demonstrated the ability to combat multidrug-resistant bacteria, often through mechanisms that include disruption of cellular membranes, inhibition of biofilm formation, and modulation of bacterial gene expression[2].

Potential Mechanisms of Antibacterial Action

Based on the activities of structurally related compounds, two primary hypothetical mechanisms for this compound's antibacterial action, particularly in a synergistic context, are proposed: disruption of the bacterial cell membrane and inhibition of efflux pumps .

Disruption of Bacterial Cell Membrane Integrity

Monoterpenoids, due to their lipophilic nature, can integrate into the bacterial cell membrane, leading to a loss of structural integrity and function. This disruption can manifest as increased membrane permeability, leading to the leakage of essential intracellular components and ultimately, cell death.

Hypothesized Signaling Pathway for Membrane Disruption by this compound

Caption: Hypothetical pathway of this compound-induced bacterial membrane disruption.

Inhibition of Bacterial Efflux Pumps

Efflux pumps are transmembrane proteins that bacteria use to expel toxic substances, including antibiotics, from the cell. Overexpression of these pumps is a significant mechanism of antibiotic resistance. Certain plant-derived compounds, including some terpenes, can inhibit the activity of these pumps, thereby restoring the efficacy of conventional antibiotics[5][6]. If this compound acts synergistically with nalidixic acid, a plausible mechanism is the inhibition of efflux pumps responsible for removing nalidixic acid from the bacterial cell.

Conceptual Workflow for this compound as an Efflux Pump Inhibitor

Caption: Proposed synergistic mechanism of this compound via efflux pump inhibition.

Quantitative Data from Related Compounds

While no quantitative data for this compound is available, the following table summarizes the types of data that would be generated in antibacterial studies, using representative data for other natural compounds.

| Compound Class | Bacterial Strain | MIC (µg/mL) | Synergy with Antibiotic | Fold Reduction in Antibiotic MIC | Reference |

| Monoterpene | Staphylococcus aureus | 128 - 512 | Tetracycline | 4 - 16 | [7] |

| Monoterpenoid | Escherichia coli | 256 - 1024 | Ciprofloxacin | 2 - 8 | [2] |

| Iridoid | Pseudomonas aeruginosa | >512 | Gentamicin | 2 - 4 | [4] |

Detailed Experimental Protocols

To investigate the antibacterial mechanism of this compound, a series of established experimental protocols would be employed.

Determination of Minimum Inhibitory Concentration (MIC)

This assay determines the lowest concentration of an agent that prevents visible growth of a bacterium.

-

Materials: Mueller-Hinton broth (MHB), 96-well microtiter plates, bacterial culture, this compound stock solution, positive control antibiotic (e.g., nalidixic acid), negative control (DMSO or solvent for this compound).

-

Procedure:

-

Prepare a serial two-fold dilution of this compound in MHB in a 96-well plate.

-

Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Include wells for a positive control (antibiotic only), a negative control (bacteria and broth only), and a sterility control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is visually determined as the lowest concentration of this compound that completely inhibits bacterial growth.

-

Checkerboard Assay for Synergy

This method is used to assess the synergistic, additive, indifferent, or antagonistic effect of two antimicrobial agents when used in combination.

-

Materials: As for MIC determination.

-

Procedure:

-

In a 96-well plate, prepare a two-dimensional array of serial dilutions of this compound (e.g., along the rows) and nalidixic acid (e.g., down the columns).

-

Inoculate the plate with the target bacterial strain as in the MIC assay.

-

Incubate at 37°C for 18-24 hours.

-

Determine the MIC of each agent alone and in combination.

-

Calculate the Fractional Inhibitory Concentration Index (FICI) using the formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).

-

Interpret the results: FICI ≤ 0.5 indicates synergy; 0.5 < FICI ≤ 1 indicates an additive effect; 1 < FICI ≤ 4 indicates indifference; FICI > 4 indicates antagonism.

-

Efflux Pump Inhibition Assay (Ethidium Bromide Accumulation)

This assay measures the ability of a compound to inhibit efflux pumps by monitoring the accumulation of a fluorescent substrate, such as ethidium bromide (EtBr).

-

Materials: Bacterial culture, phosphate-buffered saline (PBS), ethidium bromide, glucose, a known efflux pump inhibitor (e.g., CCCP), this compound, fluorescence plate reader.

-

Procedure:

-

Grow the bacterial culture to the mid-logarithmic phase, then harvest and wash the cells with PBS.

-

Resuspend the cells in PBS containing glucose.

-

Add this compound at a sub-inhibitory concentration (e.g., 1/2 MIC).

-

Add ethidium bromide to the cell suspension.

-

Monitor the increase in fluorescence over time at an excitation wavelength of ~530 nm and an emission wavelength of ~600 nm.

-

An increased rate of fluorescence accumulation in the presence of this compound compared to the control (no this compound) suggests inhibition of efflux pumps.

-

Conclusion and Future Directions

While the direct antibacterial mechanism of this compound remains to be elucidated, the established activities of related iridoid monoterpenoids provide a strong rationale for its investigation as a potential antibacterial agent or, more likely, a synergistic partner for existing antibiotics. The unsubstantiated report of its synergy with nalidixic acid against E. coli provides a clear and testable hypothesis.

Future research should focus on:

-

Validation of Synergistic Activity: Conducting checkerboard assays with this compound and a panel of antibiotics against various bacterial strains.

-

Elucidation of Mechanism: Performing efflux pump inhibition assays, membrane permeability studies, and investigations into other potential targets such as DNA gyrase[8].

-

In Vivo Efficacy: Testing promising synergistic combinations in animal models of infection.

The systematic application of the protocols outlined in this guide will be crucial in determining the true therapeutic potential of this compound in the fight against antibiotic resistance.

References

- 1. researchgate.net [researchgate.net]

- 2. Harnessing Monoterpenes and Monoterpenoids as Weapons against Antimicrobial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Iridoids: Research Advances in Their Phytochemistry, Biological Activities, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cytotoxic and antibacterial activities of iridoids and sesquiterpenoids from Valeriana jatamansi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scienceopen.com [scienceopen.com]

- 6. Terpenes as bacterial efflux pump inhibitors: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. Mechanism of Action of Nalidixic Acid on Escherichia coli V. Possible Mutagenic Effect - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Review of Loganetin's Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Loganetin, an iridoid glycoside, has emerged as a compound of significant interest in the scientific community due to its diverse and potent biological activities. This technical guide provides an in-depth review of the current research on this compound, focusing on its anti-inflammatory, anti-cancer, neuroprotective, and anti-diabetic properties. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways to support further research and drug development efforts.

Anti-inflammatory Activity

This compound has demonstrated notable anti-inflammatory effects in various in vitro and in vivo models. Its mechanism of action primarily involves the modulation of key inflammatory signaling pathways, leading to a reduction in the production of pro-inflammatory mediators.

Quantitative Data: Anti-inflammatory Effects

| Cell Line | Stimulant | This compound Concentration | Effect | Reference |

| RAW264.7 Macrophages | Lipopolysaccharide (LPS) (100 ng/mL) | 30 µM | Attenuated LPS-mediated phagocytic activity and release of nitric oxide (NO) and prostaglandin E2 (PGE2). | [1][2] |

| RAW264.7 Macrophages | Lipopolysaccharide (LPS) (100 ng/mL) | 30 µM | Suppressed the expression and secretion of TNF-α and IL-1β. | [1][2] |

Experimental Protocols

In vitro Anti-inflammatory Assay in RAW264.7 Macrophages

-

Cell Culture: RAW264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

-

Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of this compound for 1 hour. Subsequently, inflammation is induced by stimulating the cells with lipopolysaccharide (LPS) (100 ng/mL) for 24 hours.

-

Nitric Oxide (NO) Measurement (Griess Reaction): The concentration of NO in the culture supernatants is determined using the Griess reagent.

-

Prostaglandin E2 (PGE2), TNF-α, and IL-1β Measurement (ELISA): The levels of PGE2, TNF-α, and IL-1β in the culture supernatants are quantified using commercially available ELISA kits according to the manufacturer's instructions.

-

Western Blot Analysis: Protein expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) is analyzed by Western blot. Briefly, total protein is extracted, separated by SDS-PAGE, transferred to a PVDF membrane, and probed with specific primary and secondary antibodies.

-

RT-qPCR Analysis: The mRNA expression of iNOS, COX-2, TNF-α, and IL-1β is determined by real-time quantitative polymerase chain reaction (RT-qPCR).

Signaling Pathway

This compound exerts its anti-inflammatory effects, at least in part, through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway and modulation of the Sirtuin 1 (Sirt1)/NF-κB signaling pathway.

Caption: this compound's anti-inflammatory signaling pathway.

Anti-cancer Activity

This compound has shown promise as an anti-cancer agent, particularly in lymphoma. It has been observed to inhibit cell proliferation and induce apoptosis by targeting specific signaling pathways crucial for cancer cell survival and growth.

Quantitative Data: Anti-cancer Effects

| Cell Line | This compound Concentration | Effect | Reference |

| Jurkat (Lymphoma) | 40, 80, 160 µmol/L | Decreased cell viability in a concentration-dependent manner. | [3] |

| Jurkat (Lymphoma) | 40, 80, 160 µmol/L | Induced apoptosis and cell cycle arrest at the G0/G1 phase. | [3] |

| Jurkat (Lymphoma) | 160 µmol/L | Decreased protein levels of β-catenin, c-myc, CyclinD1, and Bcl-2. | [3] |

| Jurkat (Lymphoma) | 160 µmol/L | Increased protein levels of P21, Fas, FASL, Bax, and Cleaved-Caspase-3. | [3] |

Experimental Protocols

In vitro Anti-cancer Assay in Jurkat Cells

-

Cell Culture: Jurkat cells are maintained in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 atmosphere.

-

Treatment Groups:

-

Control group: Treated with 0 µmol/L this compound.

-

This compound group: Treated with 40, 80, and 160 µmol/L this compound.

-

This compound + LiCl group: Treated with 20 mM LiCl (a Wnt/β-catenin activator) and 160 µmol/L this compound.

-

-

Cell Viability Assay (CCK-8): Cell viability is assessed using a Cell Counting Kit-8 (CCK-8) assay according to the manufacturer's protocol.

-

Apoptosis Assay (TUNEL and Flow Cytometry): Apoptosis is detected by TdT-mediated dUTP Nick-End Labeling (TUNEL) staining and quantified by flow cytometry using an Annexin V-FITC/PI apoptosis detection kit.

-

Cell Cycle Analysis (Flow Cytometry): The cell cycle distribution is analyzed by flow cytometry after staining the cells with propidium iodide (PI).

-

Western Blot and RT-qPCR Analysis: The protein and mRNA expression levels of key molecules in the Wnt/β-catenin and apoptosis pathways (e.g., β-catenin, c-myc, CyclinD1, Bcl-2, P21, Fas, FASL, Bax, and Caspase-3) are determined by Western blot and RT-qPCR, respectively.

Signaling Pathway

This compound inhibits lymphoma cell proliferation and promotes apoptosis by inactivating the Wnt/β-catenin signaling pathway.

References

In-depth Technical Guide: Pharmacokinetics and Metabolism of Loganetin

Researchers, Scientists, and Drug Development Professionals,

This technical guide addresses the current scientific understanding of the pharmacokinetics and metabolism of Loganetin. Despite a comprehensive search of available scientific literature, it is crucial to note that detailed studies specifically elucidating the pharmacokinetic profile and metabolic pathways of this compound in any biological system are not publicly available at this time.

The primary focus of existing research has been on the pharmacological activities of this compound, particularly its protective effects against acute kidney injury.[1][2][3][4] this compound is recognized as the aglycone of Loganin and is an iridoid monoterpenoid.[5][6] While the therapeutic potential of this compound is being explored, its absorption, distribution, metabolism, and excretion (ADME) properties remain an uninvestigated area.

This guide will present the available information related to this compound and infer potential areas for future research based on the characteristics of structurally similar compounds.

Current State of Knowledge

Our extensive literature review did not yield any studies that presented quantitative pharmacokinetic data for this compound, such as:

-

Cmax (Maximum plasma concentration)

-

Tmax (Time to reach Cmax)

-

AUC (Area under the plasma concentration-time curve)

-

t1/2 (Elimination half-life)

-

Bioavailability

-

Volume of distribution

-

Clearance rate

Similarly, there is a lack of information regarding the metabolic fate of this compound. No metabolites have been identified, and the enzymatic pathways responsible for its biotransformation have not been described.

The available research predominantly investigates the mechanism of action of this compound in disease models. For instance, studies have shown that this compound can protect against rhabdomyolysis-induced acute kidney injury by modulating the Toll-like receptor 4 (TLR4) signaling pathway.[1][2] These studies provide valuable information on its pharmacodynamics but do not offer insights into its pharmacokinetic properties.

Experimental Protocols: A Gap in the Literature

Detailed experimental protocols for the pharmacokinetic and metabolic analysis of this compound are absent from the published literature. To facilitate future research in this critical area, we propose the following methodologies based on standard practices for the analysis of natural products.

Proposed In Vivo Pharmacokinetic Study Protocol

This hypothetical workflow outlines a standard approach to conducting a pharmacokinetic study of this compound in a rodent model.

Proposed In Vitro Metabolism Study Protocol

To investigate the metabolic stability and identify potential metabolites of this compound, an in vitro approach using liver microsomes is recommended.

Potential Metabolic Pathways: An Outlook

Given that this compound is an iridoid monoterpenoid, its metabolism may follow pathways observed for other compounds in this class. Potential biotransformations could include:

-

Phase I Reactions: Oxidation (hydroxylation), reduction, and hydrolysis mediated by cytochrome P450 enzymes.

-

Phase II Reactions: Glucuronidation and sulfation, leading to the formation of more water-soluble conjugates for excretion.

The signaling pathway modulated by this compound, as identified in pharmacological studies, is depicted below. Understanding this pathway is crucial for correlating pharmacokinetic profiles with pharmacodynamic outcomes in future studies.

Conclusion and Future Directions

The field of this compound pharmacokinetics and metabolism is currently nascent. There is a significant opportunity for researchers to conduct foundational studies to characterize the ADME properties of this promising natural product. The proposed experimental workflows provide a starting point for such investigations. Future research should aim to:

-

Determine the oral bioavailability and key pharmacokinetic parameters of this compound in preclinical models.

-

Identify the major metabolic pathways and the enzymes involved in this compound's biotransformation.

-

Investigate the potential for drug-drug interactions.

-

Develop and validate robust analytical methods for the quantification of this compound and its potential metabolites in biological matrices.[7][8][9]

A thorough understanding of this compound's pharmacokinetic and metabolic profile is essential for its further development as a therapeutic agent. The data generated from such studies will be critical for dose selection, safety assessment, and the design of future clinical trials.

References

- 1. This compound protects against rhabdomyolysis-induced acute kidney injury by modulating the toll-like receptor 4 signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound protects against rhabdomyolysis‐induced acute kidney injury by modulating the toll‐like receptor 4 signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (PDF) this compound Protects Against Rhabdomyolysis-Induced [research.amanote.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C11H16O5 | CID 10466307 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (-)-Loganin | C17H26O10 | CID 87691 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Modern Methods and Current Trends in the Analytical Chemistry of Flavanones - Yakupova - Journal of Analytical Chemistry [rjraap.com]

- 9. Analytical Methods for the Determination of Quercetin and Quercetin Glycosides in Pharmaceuticals and Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]

Loganetin: A Technical Guide on Early-Stage Therapeutic Research

An In-depth Examination of Preclinical Data for Researchers and Drug Development Professionals

Introduction

Loganetin is an iridoid monoterpenoid, identified chemically as the aglycone of loganin, a more extensively studied compound isolated from plants such as Cornus officinalis.[1][2] While research into loganin has highlighted various properties, including neuroprotective and anti-inflammatory effects, direct investigation into the therapeutic potential of this compound is nascent.[2] Early-stage research, however, has identified promising anti-cancer activity, specifically in the context of lymphoma.[3] Additionally, preliminary studies suggest potential applications in antibacterial agent development, where it may serve to reduce the minimum inhibitory concentration (MIC) of antibiotics against resistant Gram-negative bacteria.[4]

This technical guide provides a comprehensive overview of the core findings from early-stage research on this compound, focusing on its demonstrated effects on lymphoma cells. It details the molecular mechanism of action, summarizes key quantitative data from preclinical studies, outlines experimental protocols, and presents visual diagrams of the relevant biological pathways and workflows to support further investigation and development.

Therapeutic Potential in Oncology: Lymphoma

The primary evidence for this compound's therapeutic potential comes from a study investigating its effects on lymphoma. Research has demonstrated that this compound can inhibit the proliferation of lymphoma cells and induce apoptosis.[3] This anti-tumor activity is dose-dependent and has been linked to a specific molecular signaling pathway crucial in many forms of cancer.[3][5]

Mechanism of Action: Inactivation of the Wnt/β-Catenin Pathway

The anti-lymphoma effects of this compound are attributed to its ability to inactivate the Wnt/β-catenin signaling pathway.[3] This pathway is a highly conserved network of proteins that plays a critical role in cell proliferation and differentiation; its aberrant activation is a known driver in the development and progression of various cancers, including hematologic malignancies.[3][5]

In its active state, the Wnt pathway leads to the nuclear translocation of β-catenin, which then acts as a transcriptional co-activator for target genes that promote cell proliferation and survival, such as c-myc and CyclinD1.[3] The study on this compound revealed that it effectively reduces the protein levels of β-catenin and its downstream targets, c-myc and CyclinD1.[3] This action prevents the cell cycle progression and suppresses the cellular machinery responsible for unchecked growth. The inactivation of this pathway by this compound ultimately leads to cell cycle arrest and the initiation of the apoptotic cascade.[3]

References

- 1. This compound | C11H16O5 | CID 10466307 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (-)-Loganin | C17H26O10 | CID 87691 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound Inhibits Lymphoma Cell Proliferation and Promotes Apoptosis via Inactivating the Wnt/β-Catenin Pathway [aber.apacsci.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. The Wnt/β-catenin signalling pathway in Haematological Neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vitro Antibacterial Spectrum of Loganetin

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document serves as a technical guide to the methodologies used to determine the in vitro antibacterial spectrum of a compound like Loganetin. As of the latest literature review, specific quantitative data on the antibacterial activity of this compound is not extensively available in peer-reviewed publications. Therefore, this guide provides a framework for such an investigation, including detailed experimental protocols and data presentation templates.

Introduction

This compound is an iridoid monoterpenoid, a class of secondary metabolites widely distributed in the plant kingdom.[1] Iridoids are known to possess a wide range of biological activities, including anti-inflammatory, neuroprotective, hepatoprotective, and antimicrobial properties.[2][3][4][5] The rising threat of antimicrobial resistance necessitates the exploration of novel antibacterial agents from natural sources, making compounds like this compound promising candidates for investigation.

This guide outlines the standard in vitro methods for determining the antibacterial spectrum of this compound, focusing on the broth microdilution and agar disk diffusion assays. These techniques are fundamental in antimicrobial drug discovery for quantifying a compound's potency and identifying the types of bacteria it can inhibit. While specific data for this compound is yet to be broadly published, studies on other iridoids have shown activity against various bacterial species, providing a rationale for the systematic evaluation of this compound.[6]

Data Presentation: Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[7][8] Quantitative data from MIC testing should be presented in a clear, tabular format to allow for easy comparison of this compound's activity against a panel of clinically relevant bacterial strains.

Table 1: Hypothetical In Vitro Antibacterial Activity of this compound (MIC in µg/mL)

| Bacterial Strain | Gram Status | ATCC Number | This compound MIC (µg/mL) | Positive Control MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive | 25923 | [Antibiotic Name] | |

| Enterococcus faecalis | Gram-positive | 29212 | [Antibiotic Name] | |

| Bacillus subtilis | Gram-positive | 6633 | [Antibiotic Name] | |

| Escherichia coli | Gram-negative | 25922 | [Antibiotic Name] | |

| Pseudomonas aeruginosa | Gram-negative | 27853 | [Antibiotic Name] | |

| Klebsiella pneumoniae | Gram-negative | 13883 | [Antibiotic Name] |

Experimental Protocols

The following are detailed protocols for standard methods used to assess the in vitro antibacterial activity of a test compound.

This method is a quantitative technique used to determine the MIC of an antimicrobial agent in a liquid medium.[7][9][10]

Materials:

-

This compound stock solution (in a suitable solvent, e.g., DMSO)

-

Sterile 96-well microtiter plates[7]

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)[11]

-

Bacterial cultures (18-24 hour) on agar plates

-

Sterile saline or broth for inoculum preparation

-

Spectrophotometer

-

Incubator (35°C ± 2°C)[10]

-

Micropipettes and sterile tips

Procedure:

-

Preparation of this compound Dilutions: a. Prepare a series of twofold dilutions of the this compound stock solution in CAMHB in a separate 96-well plate or in tubes to achieve the desired final concentration range.[11]

-

Inoculum Preparation: a. Select 3-5 isolated colonies of the test organism from a fresh agar plate. b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[11] A spectrophotometer can be used to verify the turbidity (absorbance at 625 nm of 0.08 to 0.13). d. Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[11]

-

Inoculation of Microtiter Plate: a. Dispense 50 µL of CAMHB into each well of a sterile 96-well microtiter plate. b. Add 50 µL of the appropriate this compound dilution to each well, creating a serial dilution across the plate. c. Within 15 minutes of its preparation, add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 150 µL (or adjust volumes as per specific lab protocols, maintaining final concentrations). d. Include a growth control well (broth and inoculum, no this compound) and a sterility control well (broth only).[7]

-

Incubation: a. Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in an ambient air incubator.[10]

-

Interpretation of Results: a. The MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity) compared to the growth control well.[7]

This is a qualitative or semi-quantitative method to assess the susceptibility of bacteria to an antimicrobial agent.[12][13]

Materials:

-

Sterile filter paper disks (6 mm diameter)

-

This compound solution of a known concentration

-

Mueller-Hinton Agar (MHA) plates[12]

-

Bacterial cultures for inoculum preparation (as above)

-

Sterile swabs

-

Forceps

-

Incubator (35°C ± 2°C)

Procedure:

-

Preparation of Disks: a. Impregnate sterile filter paper disks with a known amount of the this compound solution and allow them to dry under aseptic conditions.

-

Inoculum Preparation: a. Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described for the broth microdilution method.

-

Inoculation of Agar Plate: a. Dip a sterile swab into the standardized inoculum suspension and remove excess fluid by pressing it against the inside of the tube.[12] b. Streak the swab evenly across the entire surface of an MHA plate in three directions, rotating the plate approximately 60 degrees each time to ensure uniform coverage.[14]

-

Application of Disks: a. Using sterile forceps, place the this compound-impregnated disks onto the inoculated agar surface.[12] b. Gently press each disk to ensure complete contact with the agar.[15] c. Place disks far enough apart (at least 24 mm from center to center) to prevent overlapping of inhibition zones.[15] d. A disk impregnated with the solvent used to dissolve this compound should be used as a negative control. Standard antibiotic disks can be used as positive controls.

-

Incubation: a. Invert the plates and incubate at 35°C ± 2°C for 16-24 hours.

-

Interpretation of Results: a. Measure the diameter of the zone of inhibition (the clear area around the disk where no bacterial growth is visible) in millimeters. The size of the zone is proportional to the susceptibility of the bacterium to this compound.[16]

Visualizations: Workflows and Logical Relationships

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. phcog.com [phcog.com]

- 4. Iridoids: Research Advances in Their Phytochemistry, Biological Activities, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Cytotoxic and antibacterial activities of iridoids and sesquiterpenoids from Valeriana jatamansi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Broth Microdilution | MI [microbiology.mlsascp.com]

- 8. protocols.io [protocols.io]

- 9. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 10. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 11. benchchem.com [benchchem.com]

- 12. asm.org [asm.org]

- 13. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]

- 14. Disk diffusion test - Wikipedia [en.wikipedia.org]

- 15. repository.seafdec.org.ph [repository.seafdec.org.ph]

- 16. Agar Diffusion Test: the primary method to determine the antimicrobial activity - Modern Medical Laboratory Journal [modernmedlab.com]

Loganetin: A Technical Guide to its Discovery, Synthesis, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Loganetin, the aglycone of the widely studied iridoid glycoside loganin, is a natural product with emerging biological significance. Initially identified as a constituent of several plant species, its role as a bioenhancer of antibacterial agents has brought it to the forefront of phytochemical research. This technical guide provides a comprehensive overview of the discovery, historical background, and detailed methodologies related to this compound. It includes a summary of its biological activities, with a focus on its synergistic effects with antibiotics, and outlines the experimental protocols for its synthesis and bioactivity assessment.

Discovery and Historical Background

This compound is an iridoid monoterpenoid that is the aglycone of loganin.[1] It has been reported in various plant species, including Alstonia scholaris, Calycophyllum spruceanum, and Desfontainia spinosa.[1] While its parent compound, loganin, has a long history of investigation, this compound itself has more recently become a subject of focused research. A significant development in the study of this compound was its isolation from the stem bark of Alstonia scholaris and the subsequent discovery of its role as a bioenhancer. This finding has opened new avenues for its potential application in combating multidrug-resistant bacterial infections.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C11H16O5 | PubChem CID: 10466307[1] |

| Molecular Weight | 228.24 g/mol | PubChem CID: 10466307[1] |

| IUPAC Name | methyl (1R,4aS,6S,7R,7aS)-1,6-dihydroxy-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate | PubChem CID: 10466307[1] |

| CAS Number | 29748-10-5 | PubChem CID: 10466307[1] |

Biological Activity: Bioenhancement of Antibacterial Agents

While this compound itself does not possess intrinsic antibacterial activity, it has been shown to significantly enhance the efficacy of the antibiotic nalidixic acid against both sensitive and resistant strains of Escherichia coli.[2] This bioenhancing effect is a key area of interest for its potential in drug development.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The following table summarizes the MIC values of nalidixic acid in the presence and absence of this compound against nalidixic acid-sensitive (NASEC) and -resistant (NAREC) strains of E. coli.

| Compound/Combination | MIC against CA8000 (NASEC) (µg/mL) | Fold Reduction (FR) | MIC against DH5α (NAREC) (µg/mL) | Fold Reduction (FR) |

| This compound alone | >500 | - | >500 | - |

| Nalidixic acid alone | 1.56 | - | 12.5 | - |

| Nalidixic acid + this compound (10 µg/mL) | 0.39 | 4 | 3.12 | 4 |

Data sourced from Maurya et al., 2014.[2]

Proposed Mechanism of Action

The precise mechanism by which this compound enhances the activity of nalidixic acid has not been fully elucidated. However, the antibacterial mechanism of iridoid glycosides, in general, has been linked to the disruption of bacterial cell membranes. It is hypothesized that these compounds may increase cell membrane permeability, leading to the leakage of intracellular components. Further research is required to determine if this compound's bioenhancer effect is due to a similar mechanism, potentially facilitating the entry of the antibiotic into the bacterial cell or inhibiting efflux pumps.

Experimental Protocols

Gram-Scale Synthesis of this compound from S-(+)-Carvone

A gram-scale synthesis of this compound has been developed, providing a reliable source of the compound for research purposes. The key steps involve a Favorskii rearrangement and a sulfuric acid-mediated deprotection/cyclization.

Workflow for the Synthesis of this compound:

Caption: Key stages in the gram-scale synthesis of this compound.

Isolation of this compound from Alstonia scholaris

This compound can be isolated from the ethyl acetate extract of the stem bark of Alstonia scholaris using Fast Centrifugal Partition Chromatography (FCPC).

Experimental Workflow for Isolation:

Caption: Isolation of this compound from Alstonia scholaris.

Bioenhancement Activity Assay (Checkerboard Method)

The synergistic effect of this compound with an antibiotic can be determined using the checkerboard broth microdilution method.

Protocol Overview:

-

Preparation of Reagents: Prepare stock solutions of this compound and the antibiotic (e.g., nalidixic acid) in a suitable solvent. Prepare a standardized inoculum of the test bacteria (e.g., E. coli) in Mueller-Hinton Broth (MHB).

-

Microtiter Plate Setup: In a 96-well microtiter plate, create a two-dimensional gradient of concentrations. Serially dilute the antibiotic along the x-axis and this compound along the y-axis.

-

Inoculation: Add the bacterial inoculum to each well. Include positive controls (bacteria only) and negative controls (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the antibiotic, alone or in combination with this compound, that completely inhibits visible bacterial growth.

-

Calculation of Fractional Inhibitory Concentration (FIC) Index:

-

FIC of antibiotic = MIC of antibiotic in combination / MIC of antibiotic alone

-

FIC of this compound = MIC of this compound in combination / MIC of this compound alone

-

FIC Index = FIC of antibiotic + FIC of this compound

-

Interpretation: FIC Index ≤ 0.5 indicates synergy; 0.5 < FIC Index ≤ 4 indicates an additive or indifferent effect; FIC Index > 4 indicates antagonism.

-

Future Directions

The discovery of this compound's bioenhancing properties presents a promising avenue for the development of new therapeutic strategies to combat antibiotic resistance. Future research should focus on:

-

Elucidating the precise molecular mechanism of its bioenhancer activity.

-

Investigating its potential synergistic effects with other classes of antibiotics.

-

Exploring other potential biological activities, such as anti-inflammatory or antioxidant effects, which are common among iridoids.[3][4][5][6][7]

-

Conducting in vivo studies to validate its efficacy and safety in animal models.

The continued investigation of this compound holds significant potential for the discovery of novel applications in medicine and drug development.

References

- 1. This compound | C11H16O5 | CID 10466307 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Iridoids: Research Advances in Their Phytochemistry, Biological Activities, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Iridoids: Research Advances in Their Phytochemistry, Biological Activities, and Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Plant iridoids: Chemistry, dietary sources and potential health benefits - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Iridoids: Research Advances in Their Phytochemistry, Biological Activities, and Pharmacokinetics - ProQuest [proquest.com]

Physical and chemical properties of Loganetin

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of Loganetin, an iridoid monoterpenoid of significant interest in phytochemical and pharmacological research. This document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and mechanistic insights to facilitate further investigation and application of this compound.

Core Physical and Chemical Properties

This compound is a naturally occurring iridoid, structurally defined as the aglycone of loganin.[1] Its core structure is a cyclopentapyran ring system with multiple stereocenters, contributing to its specific biological activities.

Quantitative Physicochemical Data

The following table summarizes the key physicochemical properties of this compound, compiled from various sources. These properties are essential for its handling, formulation, and analysis in a laboratory setting.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₆O₅ | [1][2] |

| Molecular Weight | 228.24 g/mol | [1] |

| CAS Number | 29748-10-5 | [1][2][3] |

| IUPAC Name | methyl (1R,4aS,6S,7R,7aS)-1,6-dihydroxy-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate | [1] |

| SMILES | C[C@H]1--INVALID-LINK--OC)O">C@HO | [1] |

| InChIKey | XWOHZIIPBYAMJX-KHBMLBSESA-N | [1] |

| Purity (Commercial) | ≥98% | [2][3] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [2] |

| Storage Conditions | 0-8 °C | [3] |

Experimental Protocols

This section details the methodologies for the isolation, synthesis, and characterization of this compound, providing a foundation for its procurement and experimental use.

Isolation from Alstonia scholaris

A published method for the preparative isolation of this compound utilizes Fast Centrifugal Partition Chromatography (FCPC).

Experimental Workflow: FCPC Isolation of this compound

Caption: Workflow for the isolation of this compound using FCPC.

Detailed Methodology:

-

Sample Preparation: An ethyl acetate extract of Alstonia scholaris stem bark is prepared.

-

FCPC System: A two-phase solvent system composed of methyl tert-butyl ether (MtBE), acetonitrile (ACN), and water (3:1.5:3 v/v/v) is utilized. The lower aqueous phase, acidified with 8 mM HCl, serves as the stationary phase. The upper organic phase, supplemented with 15 mM triethylamine (TEA), acts as the mobile phase.

-

Chromatography: 1.5 g of the crude extract is subjected to FCPC separation.

-

Fraction Collection: Fractions containing this compound are collected.

-

Purity Assessment: The purity of the isolated this compound is determined by High-Performance Liquid Chromatography (HPLC). This method yielded 48 mg of this compound with a purity of 94.4%.

Gram-Scale Chemical Synthesis

A gram-scale synthesis of this compound has been developed starting from the readily available chiral precursor, S-(+)-carvone.[4]

Key Synthetic Steps:

-

Favorskii Rearrangement: This key reaction is employed to establish four of the required stereocenters in the molecule.

-

Deprotection/Cyclization: A sulfuric acid-mediated step is used to deprotect and subsequently cyclize the intermediate, forming the sensitive dihydropyran ring with complete stereoselectivity.[4]

Logical Flow of this compound Synthesis

Caption: Key stages in the gram-scale synthesis of this compound.

Spectroscopic Characterization

The structure of isolated or synthesized this compound is confirmed using standard spectroscopic techniques. While detailed spectra are best viewed in their original publications, the key methods include:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to elucidate the carbon-hydrogen framework and the relative stereochemistry of the molecule.

-

Mass Spectrometry (MS): Electrospray Ionization Mass Spectrometry (ESI-MS) is typically used to confirm the molecular weight and elemental composition.

Biological Activity and Mechanism of Action

Current research indicates that this compound's primary biological role is that of a bioenhancer, particularly in the context of antibiotic resistance.

Bioenhancer Activity

This compound itself does not exhibit direct antibacterial properties.[5] However, it acts synergistically with certain antibiotics. Specifically, it has been shown to significantly reduce the Minimum Inhibitory Concentration (MIC) of nalidixic acid against both resistant (NAREC) and sensitive (NASEC) strains of Escherichia coli.[5] This suggests that this compound may interfere with bacterial resistance mechanisms.

Proposed Mechanism of Bioenhancement

Caption: Postulated mechanism of this compound's bioenhancer effect.

While the precise molecular target of this compound's bioenhancer activity is yet to be fully elucidated, it is hypothesized to involve the inhibition or modulation of bacterial efflux pumps. These pumps are a common mechanism of antibiotic resistance, actively transporting drugs out of the bacterial cell. By potentially interfering with this process, this compound could increase the intracellular concentration of antibiotics like nalidixic acid, thereby restoring their efficacy.

Toxicological Profile

This compound is described as a non-toxic natural product, which enhances its potential for therapeutic applications as an adjuvant to antibiotic therapy.[5]

Conclusion and Future Directions

This compound presents a promising profile as a non-toxic, naturally derived bioenhancer. Its ability to potentiate the activity of antibiotics against resistant bacterial strains warrants further investigation. Future research should focus on:

-

Elucidating the precise molecular mechanism of its bioenhancer activity, including the identification of specific efflux pumps or other resistance mechanisms it targets.

-

Expanding the scope of synergistic studies to include other classes of antibiotics and a wider range of pathogenic bacteria.

-

Conducting preclinical and clinical studies to evaluate its safety and efficacy as an antibiotic adjuvant in vivo.

The detailed information provided in this guide serves as a valuable resource for researchers aiming to explore the full therapeutic potential of this compound.

References

Loganetin in Calycophyllum spruceanum: A Technical Guide for Researchers

Foreword

Calycophyllum spruceanum (Benth.) K. Schum, a tree native to the Amazon rainforest, is renowned in traditional medicine for its diverse therapeutic properties. Phytochemical investigations into this species have revealed a rich array of secondary metabolites, including a significant class of compounds known as iridoids. Among these, loganetin has been identified as a constituent of the bark. This technical guide provides a comprehensive overview of this compound and its related iridoid compounds in Calycophyllum spruceanum, tailored for researchers, scientists, and drug development professionals. The guide details the known chemical profile, presents available quantitative data, outlines experimental protocols for isolation and characterization, and explores potential biological activities and associated molecular pathways.

Phytochemical Profile of Iridoids in Calycophyllum spruceanum

The primary research identifying this compound in Calycophyllum spruceanum was conducted by Zuleta et al. (2003), who investigated the ethanolic extract of the wood bark.[1] Their work led to the isolation and characterization of several iridoids and seco-iridoids. The identified compounds are crucial for understanding the plant's chemical fingerprint and potential pharmacological applications.

Table 1: Iridoids and Seco-iridoids Identified in Calycophyllum spruceanum

| Compound Class | Compound Name | Part of Plant | Reference |

| Iridoid | This compound | Wood Bark | [1] |

| Iridoid | Loganin | Wood Bark | [1] |

| Iridoid | Kingiside | Wood Bark | [1] |

| Seco-iridoid | Secoxyloganin | Wood Bark | [1] |

| Seco-iridoid | Diderroside | Wood Bark | [1] |

| Seco-iridoid | 7-methoxydiderroside | Wood Bark | [1] |

| Seco-iridoid | 6'-O-acetyldiderroside | Wood Bark | [1] |

| Seco-iridoid | 8-O-tigloyldiderroside | Wood Bark | [1] |

Quantitative Data

To date, comprehensive quantitative studies determining the concentration of this compound in Calycophyllum spruceanum are limited in the publicly available literature. However, the study by Zuleta et al. (2003) provides crucial data on the in vitro biological activity of some of the isolated seco-iridoids against the trypomastigote forms of Trypanosoma cruzi, the parasite responsible for Chagas disease.[1]

Table 2: In Vitro Anti-trypanosomal Activity of Seco-iridoids from Calycophyllum spruceanum

| Compound | IC50 (µg/mL) | Reference |

| 7-methoxydiderroside | 59.0 | [1] |

| 6'-O-acetyldiderroside | 90.2 | [1] |

| Secoxyloganin | 74.2 | [1] |

| Diderroside | 84.9 | [1] |

| Gentian violet (standard) | 7.5 | [1] |

Experimental Protocols

The following sections detail a representative methodology for the extraction, isolation, and structural elucidation of iridoids from Calycophyllum spruceanum, based on the work of Zuleta et al. (2003) and other standard phytochemical practices for iridoid isolation from the Rubiaceae family.

Plant Material Collection and Preparation

-

Collection: Wood bark of Calycophyllum spruceanum is collected from a designated geographical region. Proper botanical identification is crucial to ensure the correct plant species.

-

Drying and Grinding: The collected bark is air-dried in a shaded, well-ventilated area to prevent the degradation of thermolabile compounds. The dried bark is then ground into a coarse powder to increase the surface area for efficient solvent extraction.

Extraction of Iridoids

-

Solvent Extraction: The powdered bark is subjected to exhaustive extraction with ethanol at room temperature. This is typically performed by maceration or percolation over several days to ensure the complete extraction of secondary metabolites.

-

Concentration: The resulting ethanolic extract is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Isolation and Purification of this compound and Other Iridoids

A multi-step chromatographic process is employed to isolate the individual iridoid compounds from the crude extract.

-

Initial Fractionation: The crude ethanolic extract is subjected to a primary fractionation step, often using column chromatography over a silica gel stationary phase. A gradient elution system with solvents of increasing polarity (e.g., hexane, ethyl acetate, and methanol) is used to separate the compounds based on their polarity.

-

Further Chromatographic Separation: The fractions containing iridoids, identified by thin-layer chromatography (TLC) analysis, are then subjected to further purification using techniques such as:

-

Sephadex LH-20 Column Chromatography: This size-exclusion chromatography is effective for separating compounds based on their molecular size.

-

Preparative High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) with a C18 column is a powerful tool for the final purification of individual iridoids. A typical mobile phase would consist of a gradient of methanol or acetonitrile in water.

-

The workflow for this process is illustrated in the diagram below.

Structural Elucidation

The chemical structures of the isolated compounds, including this compound, are determined using a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to determine the carbon skeleton and the connectivity of protons and carbons.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the compounds.

Biological Activity and Signaling Pathways

The iridoids from Calycophyllum spruceanum have demonstrated noteworthy biological activity, particularly against Trypanosoma cruzi. While the precise molecular mechanism of this compound itself has not been fully elucidated in this context, studies on other iridoids suggest a potential mode of action.

Anti-trypanosomal Activity